molecular formula C16H26ClN3O4S B2855041 N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride CAS No. 1351590-29-8

N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride

Numéro de catalogue: B2855041
Numéro CAS: 1351590-29-8
Poids moléculaire: 391.91
Clé InChI: NNEQGCYDIJTQEY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(4-(Methylsulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride is a synthetic compound featuring a piperazine core substituted with a methylsulfonyl group and linked via an ethyl chain to an acetamide moiety. The acetamide is further substituted with an o-tolyloxy group (ortho-methylphenoxy), contributing to its steric and electronic profile. The hydrochloride salt enhances solubility and stability, a common strategy in pharmaceutical chemistry .

Key structural attributes:

  • Piperazine ring: A six-membered diamine ring, modified at the 4-position with a methylsulfonyl (-SO₂CH₃) group, a strong electron-withdrawing substituent.
  • Ethyl linker: Connects the piperazine to the acetamide, providing conformational flexibility.

Propriétés

IUPAC Name

2-(2-methylphenoxy)-N-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S.ClH/c1-14-5-3-4-6-15(14)23-13-16(20)17-7-8-18-9-11-19(12-10-18)24(2,21)22;/h3-6H,7-13H2,1-2H3,(H,17,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEQGCYDIJTQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2CCN(CC2)S(=O)(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Compound Name Piperazine Substituent Aryl Group Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound (Hydrochloride) 4-Methylsulfonyl o-Tolyloxy ~460 (estimated) Not reported Ethyl linker; hydrochloride salt
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-Methoxyphenyl p-Tolyl (thiazole) 422.54 289–290 Thiazole ring; high yield (75%)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Tosyl (p-toluenesulfonyl) 4-Fluorophenyl 421.49 (CAS 701926-99-0) Not reported Tosyl group; fluorophenyl
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 4-Chlorophenyl p-Tolyl (thiazole) 426.96 282–283 Chlorophenyl; moderate yield (79%)

Key Observations:

Piperazine Substituents :

  • The target compound’s methylsulfonyl group (-SO₂CH₃) is smaller and more polar than bulky aryl substituents (e.g., tosyl or methoxyphenyl in and ). This may enhance solubility and interaction with polar enzyme active sites .
  • In contrast, tosyl-substituted analogs (e.g., ) exhibit larger aromatic substituents, which may improve lipophilicity and membrane permeability but reduce aqueous solubility.

Linker and Conformation :

  • The ethyl linker in the target compound provides greater flexibility compared to direct acetamide linkages (e.g., ’s thiazole derivatives). This could allow for better accommodation in binding pockets .

Such steric effects might influence target selectivity .

Methylsulfonyl-Containing Analogs

The methylsulfonyl group is a critical pharmacophore in sulfonamide-based drugs. For example:

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () serves as a precursor for heterocyclic compounds. Its methylsulfonyl group stabilizes the molecule via hydrogen bonding (C–H⋯O interactions), a feature likely shared with the target compound .
  • Mirabegron Impurity (: ACI-INT-77) contains a methylsulfonyl-like group and demonstrates the importance of such substituents in optimizing pharmacokinetics.

Hydrochloride Salts and Solubility

The hydrochloride salt form of the target compound contrasts with free-base analogs (e.g., ’s neutral thiazole derivatives). Salt formation typically improves aqueous solubility, a critical factor for oral bioavailability .

Q & A

Q. What are the standard synthetic routes for N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-2-(o-tolyloxy)acetamide hydrochloride?

The synthesis involves multi-step reactions:

  • Step 1: Condensation of a piperazine derivative (e.g., 4-methylsulfonylpiperazine) with a sulfonyl chloride or ethyl bromide intermediate to introduce the sulfonamide and ethyl linker .
  • Step 2: Coupling of the intermediate with o-tolyloxyacetic acid via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Step 3: Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol or methanol) .
    Key Conditions:
    • Temperature control (0–60°C) to prevent side reactions.
    • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for coupling; ethanol for salt formation.
    • Purification: Column chromatography or recrystallization .

Q. How is the compound structurally characterized?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms proton environments (e.g., piperazine methylsulfonyl group at δ ~3.1 ppm for S–CH₃, aromatic protons from o-tolyloxy at δ ~6.8–7.3 ppm) .
    • 2D NMR (COSY, HSQC) resolves complex spin systems in the piperazine and acetamide regions .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ for C₁₇H₂₅ClN₂O₄S) .
  • Elemental Analysis: Confirms purity (>95%) by matching calculated vs. observed C, H, N, S content .

Q. What preliminary assays are used to evaluate biological activity?

  • In Vitro Enzyme Inhibition:
    • Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using fluorometric assays .
    • IC₅₀ determination via dose-response curves .
  • Receptor Binding Studies:
    • Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity (Kᵢ values) .

Advanced Research Questions

Q. How can conflicting pharmacological data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Reconciliation:
    • Standardize assay conditions (pH, temperature, substrate concentration) across labs .
    • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
    • Cross-validate with orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) .
  • Structural Analysis:
    • Compare X-ray crystallography data (if available) to confirm ligand-receptor interactions .

Q. What strategies optimize yield and purity during scale-up synthesis?

  • Design of Experiments (DoE):
    • Screen solvent systems (e.g., DMF vs. THF) and catalysts (e.g., DMAP) using factorial design .
  • Process Analytical Technology (PAT):
    • In-line FTIR or HPLC monitoring to track reaction progress and intermediate purity .
  • Crystallization Optimization:
    • Use anti-solvent (e.g., hexane) addition to enhance crystal formation and reduce impurities .

Q. How is metabolic stability assessed in preclinical studies?

  • In Vitro Liver Microsomal Assays:
    • Incubate with human/rat liver microsomes and NADPH; quantify parent compound depletion via LC-MS/MS .
    • Calculate intrinsic clearance (Clᵢₙₜ) and half-life (t₁/₂) .
  • CYP450 Inhibition Screening:
    • Use fluorescent probes (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .

Handling and Safety Considerations

  • Storage: -20°C under inert atmosphere (argon) to prevent hydrolysis of the sulfonamide group .
  • PPE: Nitrile gloves, lab coat, and fume hood for handling due to potential irritancy .
  • Waste Disposal: Neutralize with dilute NaOH before incineration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.